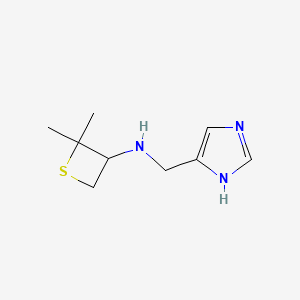
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. It is part of the boronic ester family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a dioxaborinane ring fused with an ethoxyphenyl group, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-ethoxyphenylboronic acid with diols under acidic conditions. One common method is to react 3-ethoxyphenylboronic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Boronic acids and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This property is exploited in the Suzuki-Miyaura coupling, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 3-Ethoxyphenylboronic acid
- Pinacol boronic ester
Uniqueness
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts stability and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Propriétés
Formule moléculaire |
C11H15BO3 |
|---|---|
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO3/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9H,2,4,7-8H2,1H3 |
Clé InChI |
TWOPYAZIUCEJST-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=CC(=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


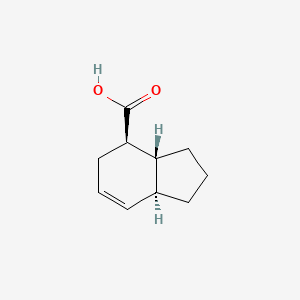

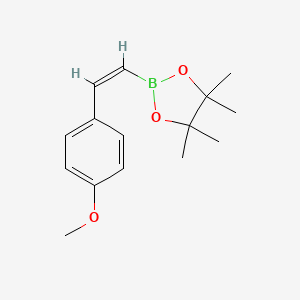
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one acetate](/img/structure/B12986890.png)
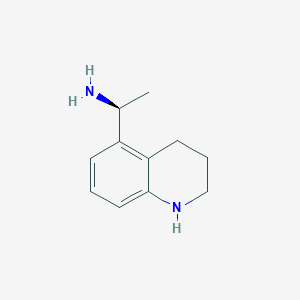



![8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12986897.png)
![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
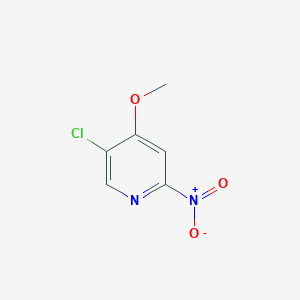
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)

